molecular formula C24H20Cl2O2 B12665030 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene CAS No. 84100-88-9

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene

Cat. No.: B12665030
CAS No.: 84100-88-9
M. Wt: 411.3 g/mol
InChI Key: XNCPIXSHYKUKIJ-FIFLTTCUSA-N
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Description

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C24H20Cl2O2 It is known for its unique structural properties, which include two vinyl groups attached to a benzene ring, each substituted with a 4-chloro-2-methoxyphenyl group

Preparation Methods

The synthesis of 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 1,4-dibromobenzene under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde groups react with a phosphonium ylide to form the vinyl groups. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound .

Chemical Reactions Analysis

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in materials science or biological systems .

Comparison with Similar Compounds

1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene can be compared with other similar compounds, such as:

    1,4-Bis(2-(4-methoxyphenyl)vinyl)benzene: This compound lacks the chloro substituents, which can affect its electronic properties and reactivity.

    1,4-Bis(2-(4-chlorophenyl)vinyl)benzene: This compound lacks the methoxy groups, which can influence its solubility and interaction with other molecules.

    1,4-Bis(2-(4-bromophenyl)vinyl)benzene:

The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which confer distinct electronic and steric properties that can be advantageous in various applications .

Properties

CAS No.

84100-88-9

Molecular Formula

C24H20Cl2O2

Molecular Weight

411.3 g/mol

IUPAC Name

4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene

InChI

InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+

InChI Key

XNCPIXSHYKUKIJ-FIFLTTCUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC

Origin of Product

United States

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